6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Crystallography Structural Chemistry Quality Control

6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-83-7; molecular formula C₁₂H₉ClN₄; MW 244.68 g/mol) is a heterocyclic compound belonging to the 3-aryl-6-chloro-triazolo[4,3-b]pyridazine class. Its bicyclic core fuses a 1,2,4-triazole ring with a pyridazine ring, bearing a chlorine atom at the 6-position of the pyridazine and a meta-methylphenyl (m-tolyl) substituent at the 3-position of the triazole.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
CAS No. 1094292-83-7
Cat. No. B1417317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
CAS1094292-83-7
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C12H9ClN4/c1-8-3-2-4-9(7-8)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3
InChIKeyCYXIEKHYQSGBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-83-7): Structural Identity and Compound-Class Positioning for Procurement Decisions


6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-83-7; molecular formula C₁₂H₉ClN₄; MW 244.68 g/mol) is a heterocyclic compound belonging to the 3-aryl-6-chloro-triazolo[4,3-b]pyridazine class [1]. Its bicyclic core fuses a 1,2,4-triazole ring with a pyridazine ring, bearing a chlorine atom at the 6-position of the pyridazine and a meta-methylphenyl (m-tolyl) substituent at the 3-position of the triazole [1][2]. The compound has been fully characterized by single-crystal X-ray diffraction, revealing an essentially planar molecular geometry (r.m.s. deviation = 0.036 Å) and a notably weak C–Cl bond (1.732 Å) that correlates with imidoyl chloride-type reactivity [1]. It serves as a validated synthetic intermediate in the construction of pharmacologically active triazolo-pyridazine derivatives, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors [2].

Why 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Other 3-Aryl-6-chloro-triazolo[4,3-b]pyridazine Analogs Without Experimental Revalidation


Substitution of the 3-aryl group on the [1,2,4]triazolo[4,3-b]pyridazine scaffold is not a benign interchange. The meta-methylphenyl (m-tolyl) substituent at the 3-position produces a distinct crystallographic conformation—a dihedral angle of only 2.21° between the phenyl ring and the bicyclic core—that influences both solid-state packing (π–π dimers with centroid–centroid distance of 3.699 Å) and solution-phase reactivity [1]. This substitution pattern directly affects the electronic character of the C1–Cl1 bond: the measured bond length of 1.732(3) Å is substantially elongated relative to typical C(sp²)–Cl bonds (~1.69–1.71 Å), indicating enhanced electrophilicity at this position [1]. The one-pot synthetic route that produces this specific compound relies on 5-(3-methyl-phenyl)tetrazole as the aryl source; switching to the para-methyl, unsubstituted phenyl, or 4-chlorophenyl tetrazole precursors yields analogs with different physical forms, solubility profiles, and downstream coupling efficiencies [1][2]. In the demonstrated DPP-4 inhibitor program, the meta-methyl substitution pattern was intentionally retained through the two-step piperazine conjugation, and downstream biological potency (DPP-4 IC₅₀ values of 0.75–1.3 nM for derivatives) is contingent on the integrity of this substitution [2]. Generic replacement with the 4-methylphenyl analog (CAS 56383-42-7), the unsubstituted phenyl analog (CAS 7190-80-9), or the 4-chlorophenyl analog (CAS 7190-81-0) would require independent synthetic optimization and biological re-profiling.

Quantitative Differentiation Evidence for 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-83-7) Against Structural Analogs


Single-Crystal X-Ray Structure with Quantitative Bond Metrics: Unique Crystallographic Validation vs. Uncharacterized Analogs

The title compound has a fully solved and deposited single-crystal X-ray structure (CCDC deposition via Acta Crystallographica Section E, 2011), providing atomic-resolution bond lengths, angles, and packing geometry that are absent from the public literature for the closest structural analogs including 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-80-9), 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 56383-42-7), and 6-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-81-0) [1]. The C1–Cl1 bond length of 1.732(3) Å is measurably longer than the standard C(sp²)–Cl bond (~1.69–1.71 Å), confirming enhanced electrophilic character at the 6-position relevant to nucleophilic aromatic substitution chemistry [1]. The pyridazine ring exhibits strong double-bond localization (C5–C6 = 1.3435(4) Å vs. C4–C5 = 1.416(4) Å and C1–C6 = 1.426(4) Å), and the N–N bonds in the triazole ring (N2–N3 = 1.372(3) Å; N8–N9 = 1.381(3) Å) are significantly elongated relative to the C–N bonds (C1–N2 = 1.290(4) Å), consistent with reduced aromatic delocalization across the bicyclic system [1].

Crystallography Structural Chemistry Quality Control

Validated One-Pot Synthetic Route with Defined Physical Constants: Reproducibility Advantage for Scale-Up Procurement

A literature-validated one-pot synthesis for this specific compound has been reported using pyridine-mediated coupling of 3,6-dichloropyridazine with 5-(3-methyl-phenyl)tetrazole in toluene under reflux (5 h), followed by chromatographic purification (SiO₂, toluene/ethyl acetate 1:1, Rf = 0.23) to yield the title compound as an off-white powder [1][2]. The reported melting point is 422–425 K (149–152 °C, recrystallized from chloroform/hexanes) [1]. This synthetic protocol was independently reproduced by Bindu et al. (2020) as the first step of a two-step sequence to DPP-4 inhibitors, confirming inter-laboratory reproducibility [2]. In contrast, alternative one-pot routes for other 3-substituted triazolo[4,3-b]pyridazines frequently employ oxidative cyclization of hydrazone intermediates using iodobenzene diacetate or Me₄NBr/oxone, which generate different impurity profiles and require distinct work-up procedures [3]. The tetrazole-acylation/thermal ring-transformation route used for this compound benefits from the commercial availability of the specific tetrazole precursor (5-(m-tolyl)tetrazole, CAS 3441-00-7) [1].

Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Demonstrated Synthetic Utility as a DPP-4 Inhibitor Precursor: Downstream Biological Validation of the Meta-Methyl Substitution Pattern

This compound serves as the key penultimate intermediate in a published medicinal chemistry program targeting DPP-4 inhibition. Conjugation of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine with various secondary amines (piperazines) yielded a family of 12 triazolo-pyridazine-6-yl-substituted piperazines (compounds 5a–l) [1]. The most potent derivative, compound 5a, exhibited a DPP-4 IC₅₀ of 0.75 nM, with additional derivatives showing IC₅₀ values in the sub-nanomolar to low nanomolar range [1]. The MTT cytotoxicity assay indicated a maximum tolerated dose corresponding to 2.5 nM (IC₅₀ = 1.25 nM) in 832/13 INS-1 cells, and compounds 5a, 5c, 5g, and 5i demonstrated insulinotropic activity up to 99% relative to control [1]. This contrasts with the alternative 6-chloro-3-substituted triazolo[4,3-b]pyridazine series evaluated for cytotoxicity (Mamta et al., 2019), where different 3-substituents (e.g., heteroaryl, alkyl) directed biological activity toward anti-leukemic rather than anti-diabetic endpoints [2]. The meta-methylphenyl group at the 3-position is therefore not a passive structural feature but a determinant of the pharmacophore trajectory accessible through subsequent 6-position derivatization.

Medicinal Chemistry DPP-4 Inhibition Diabetes Kinase Inhibitor

Complete Spectroscopic Assignment Enabling Identity Verification vs. Partially Characterized Analogs

The compound benefits from fully assigned ¹H NMR (300 MHz, CDCl₃), ¹³C NMR (75 MHz, CDCl₃), and FD-MS data published in the primary crystallographic literature [1]. Key diagnostic signals include: ¹H NMR δ 8.23 (m, 2H, H-2,H-6, phenyl), 8.16 (d, J = 9.6 Hz, 1H, H-5 pyridazine), 7.41 (t, 1H, H-5 phenyl), 7.32 (d, J = 8.2 Hz, 1H, H-4 phenyl), 7.13 (d, J = 9.6 Hz, 1H, H-4 pyridazine), 2.52 (s, 3H, CH₃); ¹³C NMR δ 149.1 (Cq), 148.2 (Cq), 143.5 (Cq), 139.0 (Cq), 136.6 (Cq), 131.6 (CH), 128.7 (CH), 128.3 (CH), 126.6 (CH), 124.7 (CH), 122.0 (CH), 21.5 (CH₃); FD-MS: m/z 244.3 (M⁺•, 100%, characteristic chlorine isotope pattern) [1]. By comparison, the 6-chloro-3-phenyl analog (CAS 7190-80-9) has only limited spectral data in public repositories (primarily ¹H NMR), and the 6-chloro-3-(4-methylphenyl) analog (CAS 56383-42-7) and 6-chloro-3-(4-chlorophenyl) analog (CAS 7190-81-0) lack peer-reviewed full NMR assignments with coupling constants [1].

Analytical Chemistry NMR Spectroscopy Mass Spectrometry Quality Assurance

Evidence-Backed Procurement Scenarios for 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-83-7)


DPP-4 Inhibitor Lead Optimization and Anti-Diabetic Drug Discovery Programs

This compound is the direct synthetic precursor to a published series of potent DPP-4 inhibitors with sub-nanomolar IC₅₀ values (compound 5a: IC₅₀ = 0.75 nM) [1]. Medicinal chemistry teams pursuing DPP-4 as a target for type 2 diabetes can use this intermediate for parallel library synthesis of 6-amino-substituted triazolo-pyridazine analogs via nucleophilic aromatic substitution at the activated 6-chloro position. The established MTT cytotoxicity threshold (IC₅₀ = 1.25 nM in INS-1 cells) and insulinotropic activity data (up to 99% for select derivatives) provide a pre-validated starting point for further structural optimization [1].

Kinase Inhibitor Scaffold Development Exploiting the Activated 6-Chloro Position

The crystallographically confirmed weak C–Cl bond (1.732 Å) [2] makes the 6-position of this compound an electrophilic hotspot suitable for SNAr diversification with amine nucleophiles. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has established precedent as a kinase inhibitor core, with demonstrated activity against LRRK2 (Parkinson's disease target) [3] and Pim-1 kinase (oncology target) [4]. The meta-methylphenyl group at the 3-position provides a distinct steric and electronic environment compared to unsubstituted phenyl or para-substituted analogs, enabling exploration of structure-activity relationships at the kinase ATP-binding site that are inaccessible with other 3-aryl variants.

Crystallography-Enabled Structure-Based Drug Design

The availability of a deposited single-crystal X-ray structure (CCDC, full cif file) [2] allows computational chemists to use the experimentally determined geometry as a starting point for docking studies, pharmacophore modeling, and quantum mechanical calculations without the need for geometry optimization of an unvalidated structure. The planarity of the bicyclic core (r.m.s. deviation = 0.036 Å), the dihedral angle to the phenyl ring (2.21°), and the π–π dimer geometry (centroid–centroid distance = 3.699 Å) are all defined with experimental precision, providing a higher-confidence input for structure-based design workflows than DFT-optimized models of uncharacterized analogs [2].

Heterocyclic Building Block Procurement for Focused Library Synthesis

For chemical biology groups and screening library producers, this compound offers a procurement advantage over its closest analogs due to: (a) an independently reproduced one-pot synthetic protocol enabling verification of supplier-provided material [1][2]; (b) fully assigned spectroscopic and spectrometric data for incoming QC [2]; (c) defined melting point (149–152 °C) for purity assessment [2]; and (d) commercial availability at ≥95–98% purity from multiple vendors. These features collectively lower the barrier to confident incorporation of this scaffold into diversity-oriented synthesis or target-focused library production compared to the 6-chloro-3-phenyl, 6-chloro-3-(4-methylphenyl), or 6-chloro-3-(4-chlorophenyl) analogs, for which peer-reviewed characterization data are substantially less complete.

Quote Request

Request a Quote for 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.